molecular formula C9H7N3O4S B14006425 Pyrido[2,3-d]pyrimidine-6-carboxylicacid, 3,4,5,8-tetrahydro-2-(methylthio)-4,5-dioxo- CAS No. 34259-41-1

Pyrido[2,3-d]pyrimidine-6-carboxylicacid, 3,4,5,8-tetrahydro-2-(methylthio)-4,5-dioxo-

Cat. No.: B14006425
CAS No.: 34259-41-1
M. Wt: 253.24 g/mol
InChI Key: DOYKTCZGOFJYRT-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidine-6-carboxylicacid, 3,4,5,8-tetrahydro-2-(methylthio)-4,5-dioxo- is a heterocyclic compound that belongs to the class of fused pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves the cyclization of 5-acetyl-4-aminopyrimidines with various reagents. One common method includes heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) . This reaction leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives.

Another method involves the Gould–Jacobs reaction, which is a condensation reaction of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl .

Industrial Production Methods

Industrial production methods for pyrido[2,3-d]pyrimidine derivatives often involve large-scale synthesis using similar reaction conditions as described above. The choice of reagents and solvents may vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyrido[2,3-d]pyrimidine derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: m-Chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride for reduction reactions.

    Nucleophiles: Benzylamine for substitution reactions.

Major Products Formed

    Oxidation Products: Sulfoxide and sulfone derivatives.

    Reduction Products: Hydroxyl derivatives.

    Substitution Products: Benzylamino derivatives.

Scientific Research Applications

Pyrido[2,3-d]pyrimidine derivatives have a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrido[2,3-d]pyrimidine-6-carboxylicacid, 3,4,5,8-tetrahydro-2-(methylthio)-4,5-dioxo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylthio group and the dioxo functionality enhances its reactivity and potential as a pharmacologically active compound.

Properties

CAS No.

34259-41-1

Molecular Formula

C9H7N3O4S

Molecular Weight

253.24 g/mol

IUPAC Name

2-methylsulfanyl-4,5-dioxo-3,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C9H7N3O4S/c1-17-9-11-6-4(7(14)12-9)5(13)3(2-10-6)8(15)16/h2H,1H3,(H,15,16)(H2,10,11,12,13,14)

InChI Key

DOYKTCZGOFJYRT-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C(=O)C(=CN2)C(=O)O)C(=O)N1

Origin of Product

United States

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